青蒿素 A

描述

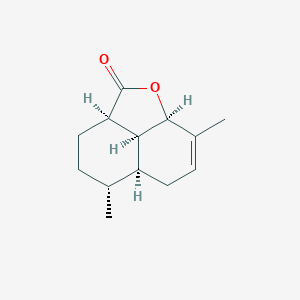

Arteannuin A: Comprehensive Analysis

Arteannuin A, also known as artemisinin, is a sesquiterpene lactone containing a peroxide linkage, isolated from the plant Artemisia annua L. It is recognized for its antimalarial properties and has been the subject of extensive research due to its unique structure and potent biological activity .

Synthesis Analysis

The synthesis of arteannuin A has been approached through various methods. One reported synthesis begins with citronellal as a starting material, progressing through a series of cyclizations, oxidations, and reductions to yield arteannuin A . Another method involves anodic coupling reactions, utilizing intramolecular anodic olefin coupling to construct the arteannuin ring skeleton . Additionally, arteannuin A can be synthesized from arteannuic acid through photo-oxidation, followed by cyclization and other transformations .

Molecular Structure Analysis

The molecular structure of arteannuin A has been elucidated through high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The molecule contains three methyl groups, four methylene groups, five methine groups, two quaternary carbons, and one carbonyl carbon. The presence of a peroxide group is a key feature, confirmed by quantitative reaction with triphenyl phosphine .

Chemical Reactions Analysis

Arteannuin A undergoes various chemical reactions, including catalytic hydrogenation, which yields an epoxy compound with the loss of one oxygen atom. Reduction with sodium borohydride gives a hydroxy compound, which can be further hydrogenated to yield another compound. These compounds can be reoxidized to restore the epoxy structure. Arteannuin A also undergoes intramolecular epoxidation and can form a lactone ring under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of arteannuin A are closely related to its unique structure. The peroxide linkage and lactone ring are crucial for its antimalarial activity. The compound crystallizes in colorless needles, and its stereochemistry has been determined by X-ray diffraction. The configuration of various groups within the molecule has been assigned based on spectroscopic evidence and chemical reactions .

科学研究应用

转化医学和疟疾治疗

青蒿素是青蒿植物的关键成分,在转化医学中已显示出重要的影响,尤其是在疟疾的治疗中。它已在中国临床环境中成功用于治疗超过一百万疟疾患者,展示了其作为抗疟剂的有效性。这个例子突出了实验室开发的产品在应对现实世界健康挑战中的潜力,尤其是在挽救生命的情况下 (Han & Fu,2016)。

抗肿瘤作用

青蒿琥酯是一种青蒿素的水溶性衍生物,最初以其抗疟特性而闻名,但后来发现它具有抗肿瘤能力。它可以诱导细胞凋亡和拮抗血管生成,使其成为一种潜在的癌症治疗剂 (He & Zhou,2008)。

潜在药理靶点

青蒿素的药理功效不限于疟疾治疗。使用反向对接服务器 PharmMapper 进行的研究将脑啡肽酶(一种常见的急性淋巴细胞白血病抗原)确定为青蒿素相关的顶级疾病靶点。这一发现拓宽了青蒿素在医学中的应用范围,尽管仍需要进行实验验证 (Ye、Ling 和 Chen,2017)。

生物合成研究

对青蒿素生物合成的研究已经确定了其形成过程中的关键中间体。这些发现为青蒿素及其衍生物的生产背后的分子机制提供了宝贵的见解,可能有助于开发更有效的提取和合成方法 (Wang 等人,2010)。

抗 SARS-CoV-2 潜力

在 COVID-19 大流行期间,研究了青蒿素(包括青蒿素 B)的抗 SARS-CoV-2 潜力。青蒿素 B 在体外对 SARS-CoV-2 表现出显著的疗效,突出了其作为 COVID-19 治疗选择的潜力 (Cao 等人,2020)。

安全和危害

属性

IUPAC Name |

(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMURHMZFPMIP-BGOACCFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3C1CC=C(C3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arteannuin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

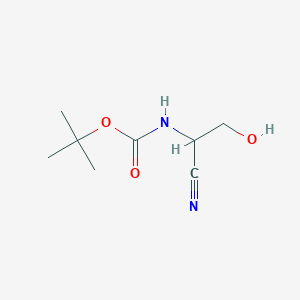

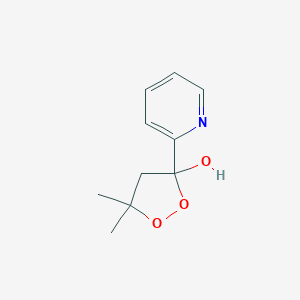

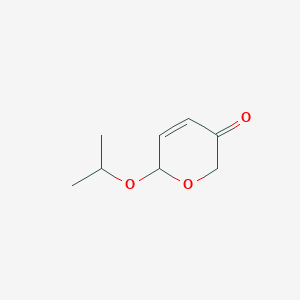

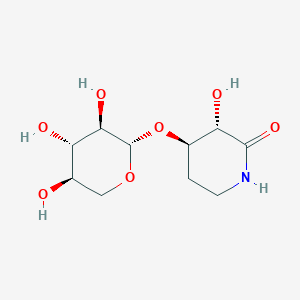

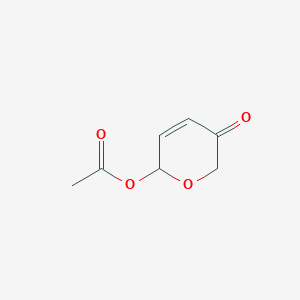

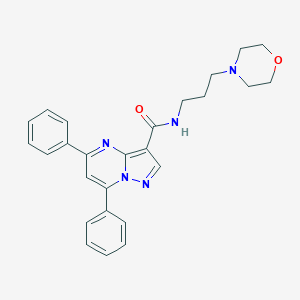

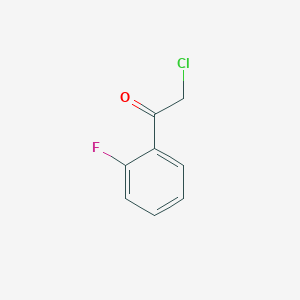

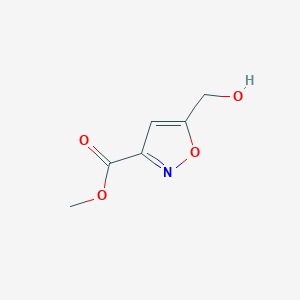

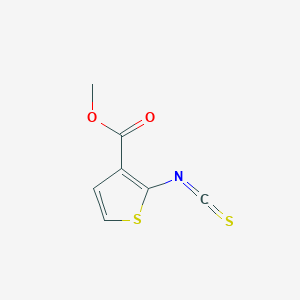

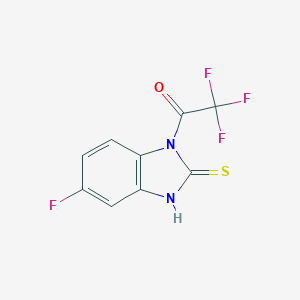

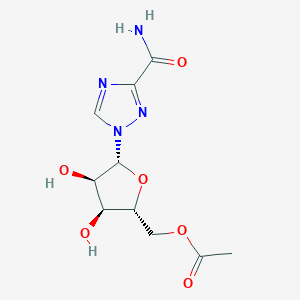

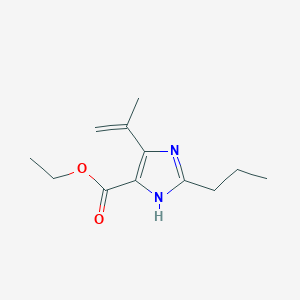

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。